molecular formula C11H14N2O3 B14848797 4-Cyclopropoxy-5-methoxy-N-methylpicolinamide

4-Cyclopropoxy-5-methoxy-N-methylpicolinamide

Cat. No.: B14848797
M. Wt: 222.24 g/mol
InChI Key: CBNLCOSSCFRCLV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropoxy-5-methoxy-N-methylpicolinamide involves several steps. One common method includes the reaction of 4-cyclopropoxy-5-methoxypyridine with N-methylamine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropoxy-5-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:

Scientific Research Applications

4-Cyclopropoxy-5-methoxy-N-methylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

4-Cyclopropoxy-5-methoxy-N-methylpicolinamide can be compared with similar compounds such as 5-Cyclopropoxy-4-methoxy-N-methylpicolinamide and 5-(cyclopropylmethoxy)-N-methoxy-N-methylpicolinamide . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-cyclopropyloxy-5-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-11(14)8-5-9(16-7-3-4-7)10(15-2)6-13-8/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

CBNLCOSSCFRCLV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C(=C1)OC2CC2)OC

Origin of Product

United States

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